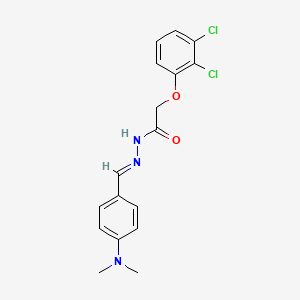
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a brominated indolinone moiety and a thioxothiazolidinone ring
Preparation Methods
The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 5-bromo-1-ethyl-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Chemical Reactions Analysis
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the indolinone moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or proteins involved in cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth and proliferation of microbial or cancer cells .
Comparison with Similar Compounds
5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can be compared with other similar compounds, such as:
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the thioxothiazolidinone ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties .
Properties
CAS No. |
617697-82-2 |
|---|---|
Molecular Formula |
C19H21BrN2O2S2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21BrN2O2S2/c1-3-5-6-7-10-22-18(24)16(26-19(22)25)15-13-11-12(20)8-9-14(13)21(4-2)17(15)23/h8-9,11H,3-7,10H2,1-2H3/b16-15- |
InChI Key |
OTTHMJNOCHRXAL-NXVVXOECSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)

![N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}nicotinohydrazide](/img/structure/B12021405.png)
![Methyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]benzoate](/img/structure/B12021412.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12021413.png)
![2-((2-Chlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12021417.png)
![(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile](/img/structure/B12021439.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12021440.png)
![2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12021451.png)





